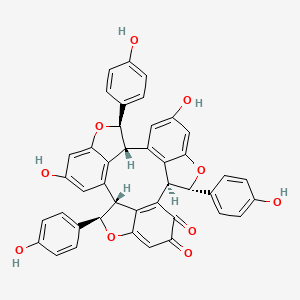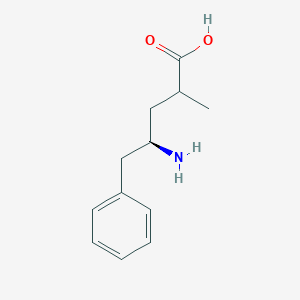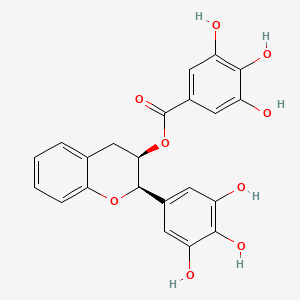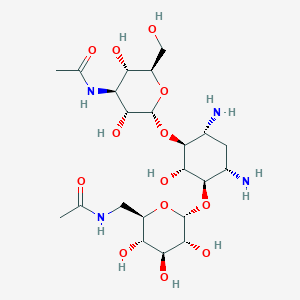
Hopeanolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hopeanolin is a natural product found in Hopea reticulata with data available.
Scientific Research Applications
Antifungal and Urease Inhibitory Activities
- Hopeanolin, isolated from the stem bark of Hopea exalata, demonstrated significant antifungal activity with MIC values ranging from 0.1-22.5 microg/mL. It also exhibited inhibitory effects against jack bean urease (Ge et al., 2006).
Antioxidant Properties
- In a study involving Shorea acuminata, hopeanolin showed potent antioxidant properties. It was effective in protecting β-carotene bleaching by linoleic acid and in scavenging DPPH radicals, indicating its significant antioxidant potential (Muhammad et al., 2013).
Synthesis and Biological Evaluation
- The total synthesis of hopeanol and hopeahainol A, both derived from resveratrol and structurally related to hopeanolin, was described. These compounds were evaluated for their biological activities, including acetylcholinesterase inhibition and cytotoxicity. This research contributes to understanding the bioactive properties of hopeanolin-related compounds (Nicolaou et al., 2010).
Cytotoxic Potency
- Hopeanol, a compound related to hopeanolin and derived from Hopea exalata, exhibited potent cytotoxicity against various human cancer cell lines. This suggests potential applications of hopeanolin in cancer research (Ge et al., 2006).
properties
Molecular Formula |
C42H28O10 |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
(2R,3R,10R,11S,18R,19R)-15,23-dihydroxy-3,11,19-tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),5,9(27),13,15,17(26),21,23-octaene-7,8-dione |
InChI |
InChI=1S/C42H28O10/c43-21-7-1-18(2-8-21)40-34-27-14-25(47)16-30-33(27)38(42(51-30)20-5-11-23(45)12-6-20)37-36-31(17-28(48)39(37)49)52-41(19-3-9-22(44)10-4-19)35(36)26-13-24(46)15-29(50-40)32(26)34/h1-17,34-35,38,40-47H/t34-,35-,38-,40+,41+,42-/m1/s1 |
InChI Key |
PEVCENMPFGEBKL-MGZRWOOSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@@H]3C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=O)C7=O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=O)C7=O)C9=CC=C(C=C9)O)C1=C3C(=CC(=C1)O)O2)O |
synonyms |
hopeanolin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(1r)-1-Carboxy-2-Naphthalen-1-Ylethyl]-1,3-Dioxo-2,3-Dihydro-1h-Isoindole-5-Carboxylic Acid](/img/structure/B1255282.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,6S)-4-amino-4,6-dimethyl-5-oxooxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B1255283.png)
![N-(5-chloro-2-pyridinyl)-4H-thieno[3,2-c][1]benzopyran-2-carboxamide](/img/structure/B1255286.png)
![N-(2-ethyl-6-methylphenyl)-2-(4-methyl-1-oxo-2-pyrrolo[1,2-d][1,2,4]triazinyl)acetamide](/img/structure/B1255288.png)



![2-[[20,26-Bis(3,5-dichloro-4-hydroxyphenyl)-17-[[2-(3,5-dichloro-4-hydroxyphenyl)-2-oxoacetyl]amino]-37-hydroxy-28-methyl-18,21,24,27-tetraoxo-2-oxa-13,19,22,25,28-pentazahexacyclo[29.2.2.13,7.18,12.05,23.011,15]heptatriaconta-1(33),3,5,7(37),8(36),9,11,14,31,34-decaene-29-carbonyl]amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B1255294.png)

![1-(1-Piperidinyl)-3-[4-[[2-[4-(trifluoromethyl)phenyl]ethylamino]methyl]phenoxy]-2-propanol](/img/structure/B1255297.png)